molecular formula C34H30ClN5O6S B11055990 N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11055990
M. Wt: 672.1 g/mol
InChI Key: SHNPHGVHBOFCHH-ODQASSKESA-N
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Description

N’-[(E)-(6-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHYL}-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of N’-[(E)-(6-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHYL}-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves several steps. The synthetic route typically starts with the preparation of the core thieno[2,3-b]pyridine structure, followed by the introduction of the pyrrole, isoxazole, and benzodioxole moieties. The final step involves the formation of the hydrazide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The hydrazide group can be reduced under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(6-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHYL}-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Compared to other similar compounds, N’-[(E)-(6-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHYL}-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other thieno[2,3-b]pyridine derivatives and isoxazole-containing molecules, but none possess the exact same structure and properties as this compound.

Properties

Molecular Formula

C34H30ClN5O6S

Molecular Weight

672.1 g/mol

IUPAC Name

N-[(E)-[6-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C34H30ClN5O6S/c1-18-13-19(2)37-34-26(18)27(40-11-5-6-12-40)32(47-34)33(41)38-36-16-24-23(28(42-3)30-31(29(24)43-4)45-17-44-30)14-22-15-25(39-46-22)20-7-9-21(35)10-8-20/h5-13,16,22H,14-15,17H2,1-4H3,(H,38,41)/b36-16+

InChI Key

SHNPHGVHBOFCHH-ODQASSKESA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)Cl)N7C=CC=C7)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)Cl)N7C=CC=C7)C

Origin of Product

United States

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